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molecular formula C6H11FO2 B8694404 Methyl 3-fluoro-2,2-dimethylpropanoate

Methyl 3-fluoro-2,2-dimethylpropanoate

Cat. No. B8694404
M. Wt: 134.15 g/mol
InChI Key: YZUZRXGMHIZNGK-UHFFFAOYSA-N
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Patent
US08476268B2

Procedure details

27 mL of a 1 M solution of tetrabutylammonium fluoride in THF are added slowly and under ice cooling to a solution of 7.25 g (27.4 mmol) 2,2-dimethyl-3-trifluoromethanesulfonyloxy-propionic acid methyl ester in 150 mL of THF. The resulting solution is stirred 6 h at 0° C. and then 10 h at RT. The solvent is evaporated carefully and the residue partitioned between DCM and brine. The organic phase is washed with brine, dried with sodium sulfate and evaporated carefully. The brown oil is distilled in a Kugelrohr-oven (oven temperature 120 to 150° C.) to give the title compound as a colorless liquid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-:1].C([N+](CCCC)(CCCC)CCCC)CCC.[CH3:19][O:20][C:21](=[O:34])[C:22]([CH3:33])([CH3:32])[CH2:23]OS(C(F)(F)F)(=O)=O>C1COCC1>[CH3:19][O:20][C:21](=[O:34])[C:22]([CH3:33])([CH3:32])[CH2:23][F:1] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
7.25 g
Type
reactant
Smiles
COC(C(COS(=O)(=O)C(F)(F)F)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred 6 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated carefully
CUSTOM
Type
CUSTOM
Details
the residue partitioned between DCM and brine
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated carefully
DISTILLATION
Type
DISTILLATION
Details
The brown oil is distilled in a Kugelrohr-oven (oven temperature 120 to 150° C.)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(C(CF)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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